molecular formula C8H18ClN B6298284 (2R,5R)-2,5-Diethylpyrrolidinium chloride CAS No. 409339-89-5

(2R,5R)-2,5-Diethylpyrrolidinium chloride

Cat. No. B6298284
CAS RN: 409339-89-5
M. Wt: 163.69 g/mol
InChI Key: HBJXFXPDCAJUCN-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-2,5-Diethylpyrrolidinium chloride, also known as DEPC, is a chemical compound with a wide range of applications in scientific research. DEPC is a colorless, odorless, and water-soluble compound that is most commonly used as an inhibitor of enzymatic activity in the laboratory. DEPC is an effective tool in the study of biochemical pathways and physiological processes in both in vitro and in vivo systems.

Scientific Research Applications

(2R,5R)-2,5-Diethylpyrrolidinium chloride is a useful tool in the study of biochemical pathways and physiological processes in both in vitro and in vivo systems. It is commonly used as an inhibitor of enzymatic activity, as it has been shown to effectively inhibit the activity of a variety of enzymes, including DNA-dependent RNA polymerase, reverse transcriptase, and protein kinases. (2R,5R)-2,5-Diethylpyrrolidinium chloride is also used as a reagent in the synthesis of other compounds, such as peptides and amino acids.

Mechanism of Action

(2R,5R)-2,5-Diethylpyrrolidinium chloride is an effective inhibitor of enzymatic activity due to its ability to form a covalent bond with the active site of the enzyme. This covalent bond blocks the enzyme’s active site and prevents it from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
(2R,5R)-2,5-Diethylpyrrolidinium chloride has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes involved in DNA replication and transcription, as well as enzymes involved in protein synthesis. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride has been used to study the effects of hormones on gene expression and to investigate the mechanisms of signal transduction.

Advantages and Limitations for Lab Experiments

(2R,5R)-2,5-Diethylpyrrolidinium chloride is an effective tool for the study of biochemical pathways and physiological processes in the laboratory. It is a relatively inexpensive and easy to use reagent and has been shown to be highly effective in the inhibition of enzymatic activity. However, (2R,5R)-2,5-Diethylpyrrolidinium chloride is not without its limitations. It is not suitable for use in certain applications, such as the study of proteins, due to its inability to form covalent bonds with proteins. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is not suitable for use in long-term experiments, as it can degrade over time.

Future Directions

The future of (2R,5R)-2,5-Diethylpyrrolidinium chloride in scientific research is promising. It has been used in a variety of applications, including the study of DNA replication, transcription, and signal transduction. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is being explored as a potential tool for the study of RNA-protein interactions and the effects of hormones on gene expression. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is being explored as a potential tool for drug development, as it has been shown to be effective in the inhibition of a variety of enzymes. Finally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is being investigated as a potential tool for the study of protein folding and structure.

Synthesis Methods

(2R,5R)-2,5-Diethylpyrrolidinium chloride is synthesized from the reaction of 2,5-diethylpyrrole and hydrogen chloride in an aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and the resulting product is a colorless and odorless liquid. The reaction is typically carried out at room temperature and the product is isolated by distillation. The purity of the product can be determined by a melting point test.

properties

IUPAC Name

(2R,5R)-2,5-diethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXFXPDCAJUCN-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(N1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](N1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-2,5-diethylpyrrolidine;hydrochloride

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